In-depth Technical Guide to Nek2-IN-5: Structure, Synthesis, and Biological Activity
In-depth Technical Guide to Nek2-IN-5: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nek2-IN-5, a potent and irreversible inhibitor of (Never in mitosis gene a)-related kinase 2 (Nek2). This document details its chemical structure, a step-by-step synthesis protocol, quantitative biological activity, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for its evaluation and illustrative diagrams to clarify complex biological processes and experimental workflows.
Core Compound Details: Nek2-IN-5
Nek2-IN-5, systematically named 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide, is a key tool compound for studying the biological roles of Nek2 kinase. Its irreversible binding to a unique cysteine residue (Cys22) near the ATP-binding site of Nek2 provides high selectivity and prolonged inhibition.
| Parameter | Value | Reference |
| IUPAC Name | 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | |
| CAS Number | 1507367-00-1 | [Sigma-Aldrich] |
| Molecular Formula | C₁₅H₁₂N₆O | [Sigma-Aldrich] |
| Molecular Weight | 292.3 g/mol | [Sigma-Aldrich] |
| Nek2 IC₅₀ | 56 nM | R&D Systems |
Synthesis of Nek2-IN-5
The synthesis of Nek2-IN-5 is achieved through a multi-step process involving the initial synthesis of key intermediates: 2-amino-6-chloropurine (B14584) and 2-(3-aminophenyl)acetamide (B136893), followed by a Sonogashira coupling and subsequent deprotection.
Synthesis of Intermediate 1: 2-amino-6-((trimethylsilyl)ethynyl)purine
A mixture of 2-amino-6-chloropurine (1.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is suspended in anhydrous dioxane. Triethylamine (4.0 eq) is added, and the mixture is degassed with argon. Ethynyltrimethylsilane (1.5 eq) is then added, and the reaction is heated to 80°C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-6-((trimethylsilyl)ethynyl)purine.
Synthesis of Intermediate 2: 2-amino-6-ethynylpurine
To a solution of 2-amino-6-((trimethylsilyl)ethynyl)purine (1.0 eq) in methanol, potassium carbonate (1.2 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is suspended in water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give 2-amino-6-ethynylpurine, which is used in the next step without further purification.
Final Synthesis of 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide (Nek2-IN-5)
A solution of 2-amino-6-ethynylpurine (1.0 eq) and 2-(3-aminophenyl)acetamide (1.2 eq) in a mixture of trifluoroacetic acid and trifluoroethanol is heated at reflux for 24 hours. The solvent is then removed in vacuo, and the residue is purified by preparative HPLC to afford the final product, Nek2-IN-5.
Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway
Nek2 is a crucial regulator of the cell cycle, particularly in centrosome separation and spindle formation. Its dysregulation is implicated in various cancers. The following diagram illustrates the central role of Nek2 and the points of intervention by inhibitors like Nek2-IN-5.
Caption: Overview of the Nek2 signaling pathway and the inhibitory action of Nek2-IN-5.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the workflow for determining the in vitro inhibitory activity of Nek2-IN-5 against Nek2 kinase using a luminescence-based assay.
Caption: Workflow for determining the IC₅₀ of Nek2-IN-5 using the ADP-Glo™ Kinase Assay.
Experimental Workflow: Cell Viability Assay
To assess the cytotoxic effects of Nek2-IN-5 on cancer cell lines, a standard MTT or similar cell viability assay is performed as outlined below.
Caption: Workflow for assessing the effect of Nek2-IN-5 on cancer cell viability.
Detailed Experimental Protocols
In Vitro Nek2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format.
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Reagent Preparation :
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Prepare a 2X Nek2 enzyme solution in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
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Prepare a 2X substrate/ATP solution containing the desired substrate (e.g., Myelin Basic Protein) and ATP at a concentration appropriate for the assay (e.g., 2X the desired final concentration).
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Prepare serial dilutions of Nek2-IN-5 in DMSO, and then dilute into kinase buffer to a 4X final concentration.
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Assay Procedure :
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Add 5 µL of the 4X Nek2-IN-5 solution or vehicle (DMSO) to the wells of a 384-well plate.
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Add 5 µL of the 2X Nek2 enzyme solution to each well.
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Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
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Incubate the plate at room temperature for 1 hour.
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Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
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Incubate for 40 minutes at room temperature.
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Add 40 µL of Kinase Detection Reagent to each well.
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Incubate for 30 minutes at room temperature to allow for signal stabilization.
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Measure luminescence using a plate reader.
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Data Analysis :
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The luminescence signal is proportional to the amount of ADP produced.
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Calculate the percentage of inhibition for each concentration of Nek2-IN-5 relative to the DMSO control.
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Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
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Cell Viability Assay (MTT)
This protocol is for a 96-well plate format.
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Cell Seeding :
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Seed a human cancer cell line known to express Nek2 (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
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Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Compound Treatment :
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Prepare serial dilutions of Nek2-IN-5 in complete growth medium.
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Nek2-IN-5 or vehicle control (DMSO).
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Incubate for 48 to 72 hours.
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MTT Assay :
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C.
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Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate gently for 5 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis :
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Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
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Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
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